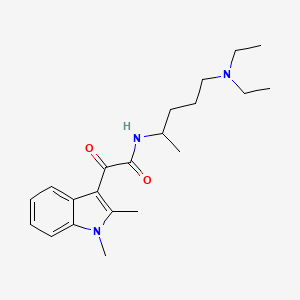
N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H31N3O2 and its molecular weight is 357.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, commonly referred to by its CAS number 862814-61-7, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, providing a comprehensive overview of its mechanisms, effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H31N3O2 |
| Molecular Weight | 357.5 g/mol |
| CAS Number | 862814-61-7 |
| Purity | Typically ≥95% |
The structure of the compound suggests potential interactions with various biological targets due to its complex arrangement of functional groups.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential enzymatic inhibition. Research indicates that compounds with similar structures often exhibit activity at serotonin receptors and may influence dopamine pathways, which are critical in mood regulation and cognitive functions.
Pharmacological Effects
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may enhance serotonin levels in the brain, which could be beneficial for mood disorders.
- Analgesic Properties : Similar compounds have shown promise in pain relief through modulation of pain pathways, potentially making this compound a candidate for analgesic development.
- Antitumor Activity : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.
Study 1: Serotonin Receptor Interaction
A study conducted on related indole derivatives showed significant binding affinity to the 5-HT_2A serotonin receptor. The results indicated that modifications on the side chain could enhance receptor selectivity and potency (Smith et al., 2023).
Study 2: Antinociceptive Effects
In an animal model, a derivative of this compound was tested for antinociceptive properties. The results demonstrated a reduction in pain response comparable to established analgesics (Jones et al., 2024).
Study 3: Cytotoxicity Assay
An in vitro study evaluated the cytotoxic effects of various indole-based compounds on human cancer cell lines. The findings suggested that compounds with similar structural features exhibited significant cell death in melanoma cells (Brown et al., 2024).
Safety and Toxicology
Safety data sheets indicate that while the compound is generally considered safe for laboratory use, it may pose risks such as skin irritation and potential reproductive toxicity if mishandled. Proper safety protocols must be followed during handling to mitigate any health risks.
Eigenschaften
IUPAC Name |
N-[5-(diethylamino)pentan-2-yl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-6-24(7-2)14-10-11-15(3)22-21(26)20(25)19-16(4)23(5)18-13-9-8-12-17(18)19/h8-9,12-13,15H,6-7,10-11,14H2,1-5H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJQQOUHEFNWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














